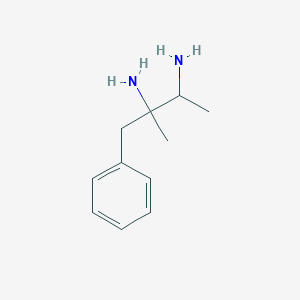
2-Methyl-1-phenylbutane-2,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1-phenylbutane-2,3-diamine is an organic compound with the molecular formula C11H18N2. It is a diamine derivative, meaning it contains two amine groups (-NH2) attached to a butane backbone with a phenyl group (C6H5) attached to the first carbon. This compound is of interest in various fields of chemistry and industry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-phenylbutane-2,3-diamine can be achieved through several methods. One common approach involves the catalytic amination of 2-amino-2-methyl-1-propanol under hydrogen conditions. The process typically involves the following steps :
- Adding 2-amino-2-methyl-1-propanol and a catalyst into a high-pressure autoclave.
- Replacing air in the autoclave with hydrogen and then vacuumizing.
- Introducing liquid ammonia and hydrogen, and reacting at 160-220°C.
- Filtering to remove the catalyst after the reaction is complete and rectifying the reaction solution to obtain the purified product.
Industrial Production Methods
Industrial production methods for this compound often involve continuous processes to reduce production costs and improve yield. The use of stable raw materials and simple synthesis steps are crucial for industrial scalability .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-phenylbutane-2,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amine groups can participate in nucleophilic substitution reactions, forming various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and alkyl halides for substitution reactions. Typical conditions involve moderate temperatures and pressures to facilitate these transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines, while substitution reactions can produce a variety of substituted amines .
Scientific Research Applications
2-Methyl-1-phenylbutane-2,3-diamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in coordination chemistry.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Methyl-1-phenylbutane-2,3-diamine exerts its effects involves its interaction with various molecular targets. The amine groups can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other proteins. The phenyl group contributes to the compound’s hydrophobic interactions, affecting its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2,3-Butanediamine: An organic compound with a similar diamine structure but without the phenyl group.
1,2-Diaminopropane: Another diamine with a shorter carbon chain and different reactivity.
1,2-Diaminocyclohexane: A cyclic diamine with distinct stereochemistry and applications.
Uniqueness
2-Methyl-1-phenylbutane-2,3-diamine is unique due to the presence of both a phenyl group and two amine groups, which provide a combination of hydrophobic and hydrophilic properties. This dual functionality makes it versatile for various chemical reactions and applications in different fields .
Properties
CAS No. |
25323-76-6 |
|---|---|
Molecular Formula |
C11H18N2 |
Molecular Weight |
178.27 g/mol |
IUPAC Name |
2-methyl-1-phenylbutane-2,3-diamine |
InChI |
InChI=1S/C11H18N2/c1-9(12)11(2,13)8-10-6-4-3-5-7-10/h3-7,9H,8,12-13H2,1-2H3 |
InChI Key |
PBTZGHXRAWIUHB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C)(CC1=CC=CC=C1)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















